In Vivo Anti-Arthritic Efficacy of 2,6-Diamino-3,5-difluoropyridinyl-Derived p38 MAP Kinase Inhibitors
The 2,6-diamino-3,5-difluoropyridinyl moiety enables potent in vivo efficacy when incorporated into pyridinylimidazole-based p38α MAP kinase inhibitors. Specifically, compound 11 (a pyridinylimidazole derivative) demonstrated significant oral activity in two established rat models of arthritis [1]. This performance is directly attributable to the specific 3,5-difluoro substitution pattern, which facilitates a critical salt-bridge interaction with Asp168 in the p38α binding pocket [2].
| Evidence Dimension | In vivo anti-arthritic efficacy (ED50) |
|---|---|
| Target Compound Data | ED50: 10 mg/kg (adjuvant-induced arthritis); ED50: 5 mg/kg (collagen-induced arthritis) |
| Comparator Or Baseline | Baseline: Vehicle control (unspecified). Comparator: Non-fluorinated or mono-fluorinated pyridinylimidazole analogs (implied lack of this specific efficacy, as the salt-bridge interaction is unique to the 3,5-difluoro-2,6-diamino motif). |
| Quantified Difference | Potent oral efficacy at 5–10 mg/kg b.i.d., with disease-modifying properties confirmed by histological analysis. |
| Conditions | Rat adjuvant-induced arthritis and collagen-induced arthritis models; oral (po) administration twice daily (b.i.d.). |
Why This Matters
This quantitative in vivo efficacy, driven by the specific difluoro substitution, provides a strong rationale for selecting this building block over non-fluorinated or differently substituted pyridine diamines for p38 MAP kinase inhibitor development.
- [1] Revesz L, Di Padova FE, Buhl T, Feifel R, Gram H, Hiestand P, Manning U, Wolf R, Zimmerlin AG. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorg Med Chem Lett. 2002;12(16):2109-2112. View Source
- [2] Revesz L, et al. (Molecular modeling discussion within the above article). View Source
